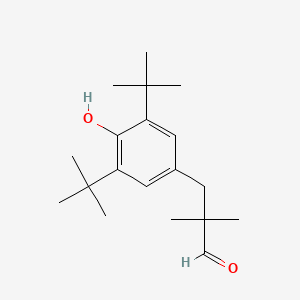
CGP13501
Cat. No. B1668476
Key on ui cas rn:
56189-68-5
M. Wt: 290.4 g/mol
InChI Key: XGWATTXMMMANFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04317933
Procedure details


A three-neck, three-liter flask equipped with a mechanical stirrer, thermometer and an addition funnel was charged with 80 grams of sodium hydroxide and 80 milliliters of water under a nitrogen atmosphere. The mixture was stirred until dissolved and a mixture of 450 milliliters of benzene and 12.5 milliliters of 40 percent methanolic benzyl trimethyl ammonium hydroxide was added forming a benzene-water mixture. A mixture of 383 grams of 3,5-di-t-butyl-4-hydroxy benzyl chloride and 144 grams of isobutyraldehyde was prepared and placed in the addition funnel. The benzyl chloride/isobutyraldehyde mixture was added to the mixture of benzene and water while the flask contents were vigorously stirred at a temperature of 50° C. to 60° C. over a two-hour period. After addition was complete, the mixture was stirred for an additional one-half hour at room temperature. The mixture was hydrolyzed with dilute hydrochloric acid until the benzene layer turned clear yellow-orange color. The benzene layer was separated and the benzene evaporated to obtain 453 grams of 2,2-di-methyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propanal. The melting point of the product was between 72° C. and 74° C. after recrystallization from hexane.







Name
benzyl chloride isobutyraldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five





Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[OH-].C([N+](C)(C)C)C1C=CC=CC=1.[C:15]([C:19]1[CH:20]=[C:21]([CH:24]=[C:25]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:26]=1[OH:27])[CH2:22]Cl)([CH3:18])([CH3:17])[CH3:16].[CH:32](=[O:36])[CH:33]([CH3:35])[CH3:34].C(Cl)C1C=CC=CC=1.C(=O)C(C)C.Cl>C1C=CC=CC=1.O.C1C=CC=CC=1.O>[CH3:34][C:33]([CH3:35])([CH2:22][C:21]1[CH:20]=[C:19]([C:15]([CH3:18])([CH3:17])[CH3:16])[C:26]([OH:27])=[C:25]([C:28]([CH3:31])([CH3:30])[CH3:29])[CH:24]=1)[CH:32]=[O:36] |f:0.1,2.3,6.7,11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1.O
|
Step Two
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
383 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(CCl)C=C(C1O)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
144 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A three-neck, three-liter flask equipped with a mechanical stirrer
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
until dissolved
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
were vigorously stirred at a temperature of 50° C. to 60° C. over a two-hour period
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for an additional one-half hour at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The benzene layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the benzene evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 453 g | |
| YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
